![molecular formula C56H86N4O45 B2830160 Hyaluronate Octasaccharide CAS No. 57323-43-0](/img/structure/B2830160.png)
Hyaluronate Octasaccharide
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Description
Synthesis Analysis
The synthesis of Hyaluronate Octasaccharide has been studied by density functional theory calculations at the B3LYP/6-31G** level . The study covered selected conformers of the sodium salt, anionic disaccharides, and neutral acids in the isolated state and in aqueous solution using the PCM model approach . The synthesis of oligosaccharides related to HA chains has also been successfully accomplished .Molecular Structure Analysis
The molecular structure of Hyaluronate Octasaccharide is characterized by intramolecular hydrogen bonding . The tertiary structure of Hyaluronate Octasaccharide is sensitively dependent on its environment . A large number of conformations are possible and may be present as witnessed by their rather small free energy differences .Chemical Reactions Analysis
The structural changes of the Hyaluronate Octasaccharide chain when the Na+ ion is removed or replaced by proton have been investigated . These processes result in some characteristic changes in the glycosidic torsional angles and hydrogen bonding interactions .Physical And Chemical Properties Analysis
Hyaluronate Octasaccharide is a solid at 20 degrees Celsius . It is hygroscopic and heat sensitive . Its strong water-retaining ability and visco-elastic properties have been broadly utilized in medical applications .Mechanism of Action
Target of Action
Hyaluronate Octasaccharide, also known as Hyaluronic Acid (HA), is a naturally occurring glycosaminoglycan found in connective, epithelial, and neural tissues . The primary targets of Hyaluronate Octasaccharide are the hyaluronidases, specifically Hyal-1 and PH-20 . These enzymes are responsible for the breakdown of Hyaluronic Acid in the body .
Mode of Action
Hyaluronate Octasaccharide interacts with its targets, the hyaluronidases, through a process of hydrolysis and transglycosylation . Specifically, human PH-20 catalyzes both hydrolysis and transglycosylation of the HA octasaccharide, while human Hyal-1 converts the HA octasaccharide mainly by hydrolysis . This interaction results in the breakdown of Hyaluronic Acid, facilitating various biological functions.
Biochemical Pathways
The biochemical pathways affected by Hyaluronate Octasaccharide involve the synthesis and degradation of Hyaluronic Acid. The synthesis of HA is regulated by various factors, such as growth factors, cytokines, kinases, and other proteins that modulate the activity of HA synthases (HAS1, HAS2, and HAS3) . On the other hand, the degradation of HA is facilitated by the action of hyaluronidases .
Pharmacokinetics
The pharmacokinetics of Hyaluronate Octasaccharide involves its absorption, distribution, metabolism, and excretion (ADME). It is known that Hyaluronic Acid has a high hydration capacity and contributes to the viscoelastic properties of the skin , which may influence its bioavailability.
Result of Action
The molecular and cellular effects of Hyaluronate Octasaccharide’s action are diverse. For instance, it has been found that Hyaluronate Octasaccharide promotes wound healing and exerts a dose-dependent induction of HA-synthesis in structural cells of the skin . Moreover, it has been observed that low concentrations of Hyaluronate Octasaccharide led to a pronounced accumulation of HA, whereas high concentrations reduced dermal HA-levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Hyaluronate Octasaccharide. For instance, media osmolarity, ammonium and phosphate availability, and flavonoids have been found to influence HA biosynthesis . Additionally, other culture conditions, such as the type of carbon source and culture age, can modify the amount and composition of HA produced .
properties
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[(2S,3R,4R,5S,6R)-3-acetamido-2-[(2S,3S,4R,5R,6R)-6-[(2S,3R,4R,5S,6R)-3-acetamido-2-[(2S,3S,4R,5R,6R)-6-[(2S,3R,4R,5S,6R)-3-acetamido-2-[(2S,3S,4R,5R,6R)-6-[(2R,3R,4R,5R)-2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H86N4O45/c1-10(66)57-14(5-61)35(22(71)15(70)6-62)95-54-32(81)28(77)39(43(103-54)47(86)87)99-51-20(59-12(3)68)37(24(73)17(8-64)93-51)97-56-34(83)30(79)41(45(105-56)49(90)91)101-52-21(60-13(4)69)38(25(74)18(9-65)94-52)98-55-33(82)29(78)40(44(104-55)48(88)89)100-50-19(58-11(2)67)36(23(72)16(7-63)92-50)96-53-31(80)26(75)27(76)42(102-53)46(84)85/h5,14-45,50-56,62-65,70-83H,6-9H2,1-4H3,(H,57,66)(H,58,67)(H,59,68)(H,60,69)(H,84,85)(H,86,87)(H,88,89)(H,90,91)/t14-,15+,16+,17+,18+,19+,20+,21+,22+,23+,24+,25+,26-,27-,28+,29+,30+,31+,32+,33+,34+,35+,36+,37+,38+,39-,40-,41-,42-,43-,44-,45-,50-,51-,52-,53+,54+,55+,56+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGTWRLVANFQVOI-HQBUSBFSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2C(C(C(OC2C(=O)O)OC3C(C(OC(C3O)CO)OC4C(C(C(OC4C(=O)O)OC5C(C(OC(C5O)CO)OC6C(C(C(OC6C(=O)O)OC(C(C=O)NC(=O)C)C(C(CO)O)O)O)O)NC(=O)C)O)O)NC(=O)C)O)O)CO)O)OC7C(C(C(C(O7)C(=O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@@H]([C@H]([C@@H](O[C@@H]2C(=O)O)O[C@@H]3[C@H]([C@@H](O[C@@H]([C@H]3O)CO)O[C@H]4[C@@H]([C@H]([C@@H](O[C@@H]4C(=O)O)O[C@@H]5[C@H]([C@@H](O[C@@H]([C@H]5O)CO)O[C@H]6[C@@H]([C@H]([C@@H](O[C@@H]6C(=O)O)O[C@H]([C@H](C=O)NC(=O)C)[C@@H]([C@@H](CO)O)O)O)O)NC(=O)C)O)O)NC(=O)C)O)O)CO)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H86N4O45 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1535.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hyaluronate Octasaccharide |
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